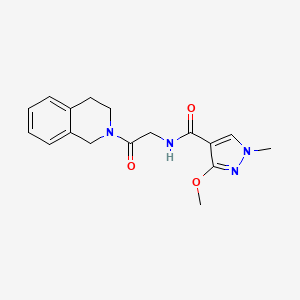

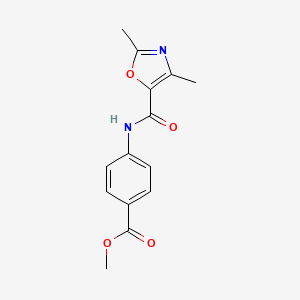

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Synthesis of Nitrogen-Containing Heterocycles A noteworthy application involves the synthesis of ring-fused oxazolo- and pyrazoloisoquinolinones through a one-pot Pd-catalyzed carboxamidation and aldol-type condensation cascade process. This methodology offers a streamlined approach to these significant classes of nitrogen-containing heterocycles, showcasing a broad functional group tolerance, including esters, nitriles, methoxies, and halides (Chouhan & Alper, 2009).

Photocatalytic N-Radical Hydroamination The development of a visible light photocatalytic N-radical-based intramolecular hydroamination of benzamides has been reported, leading to the efficient synthesis of 3,4-dihydroisoquinolinones. This reaction represents a practical and environmentally friendly approach to constructing biologically relevant heterocyclic compounds, demonstrating significant yields under sunlight irradiation and scalability (Yu et al., 2017).

Antimicrobial Agents Development Research into fluoroquinolone-based 4-thiazolidinones synthesized from lead molecules like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid highlights the potential antimicrobial applications. These compounds have been tested for antibacterial and antifungal activities, offering insights into the development of new treatments for infections (Patel & Patel, 2010).

Biological and Pharmacological Research

Antitumor Properties Exploration Investigations into amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives have been performed to assess their antitumor properties. These studies involve modifications on the side chain or the intercalating heterocycle, aiming to enhance the compounds' cytotoxicity against specific cancer cells, such as the L1210 leukemia system (Rivalle et al., 1983).

Photocatalytic Intramolecular Hydroamination The visible light photocatalytic N-radical-based intramolecular hydroamination of benzamides to synthesize 3,4-dihydroisoquinolinones offers a novel method for creating compounds with potential biological activities. This method's efficiency and practicality suggest its applicability in developing pharmacologically relevant molecules (Yu et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-20-11-14(17(19-20)24-2)16(23)18-9-15(22)21-8-7-12-5-3-4-6-13(12)10-21/h3-6,11H,7-10H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBJUELUZOGIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2983615.png)

![3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B2983616.png)

![3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2983619.png)

![3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2983620.png)

![3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983622.png)

![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide](/img/structure/B2983624.png)

![N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2983625.png)

![1'-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2983629.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2983633.png)

![N-[2-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2983636.png)